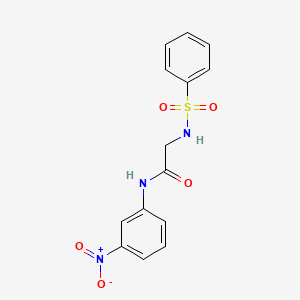

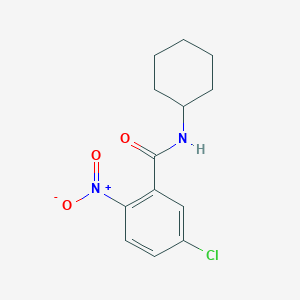

N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide”, the synthesis of similar compounds often involves reactions with thiosemicarbazide in the presence of phosphorus oxychloride . Another method involves the use of trimethylamine or magnesium oxide nanoparticles .Scientific Research Applications

Phosphate Homeostasis Regulation in Plants

The compound CBKinase1_002769, also known by its various identifiers, plays a significant role in the regulation of phosphate homeostasis in Arabidopsis thaliana. It is involved in the plant’s response to phosphate starvation, affecting root architecture and phosphatase activity, which are crucial for adapting to low phosphate conditions .

Immune Signaling in Plants

Another critical application of this compound is in the modulation of immune signaling pathways in plants. It is associated with the regulation of protein homeostasis through ubiquitin ligases, which are essential for the plant’s defense mechanisms against pathogens .

Environmental Biogeochemistry

CBKinase1_002769 is also used in biogeochemical studies to evaluate the removal efficacy of pollutants in treatment wetlands. This involves chemical analysis and bioassays indicative of various environmental stress responses .

Tumorigenesis Research

The compound’s isoforms, such as CBKinase1_015169, have been studied for their roles in tumorigenesis. They phosphorylate key regulatory molecules involved in cell cycle, transcription, translation, and signal transduction, which are critically involved in tumor progression .

Fertility and ROS Signaling in Rice

Research involving CBKinase1_015169 has shown that it impairs fertility in rice through the NADPH-dependent H2O2 signaling pathway. This highlights its importance in understanding reproductive processes and stress responses in plants .

Pesticide Regulation

SMR000299558 is referenced in the context of pesticide regulation, indicating its potential use in the agricultural sector for ensuring the safety and efficacy of pesticide applications .

Taxation and Business Expenses

The identifier SMR000299558 appears in discussions about simplified expenses for self-employed individuals, suggesting its relevance in financial and business applications .

Medical Research

SR-01000265101 has been mentioned in medical research, particularly in studies related to blood flow and the prevention of dementia, indicating its significance in healthcare and pharmaceutical applications .

properties

IUPAC Name |

2-(benzenesulfonamido)-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c18-14(16-11-5-4-6-12(9-11)17(19)20)10-15-23(21,22)13-7-2-1-3-8-13/h1-9,15H,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDNYPSIOINBEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5738954.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)

![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)

![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)

![methyl 2-[(3-cyclopentylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5739005.png)

![2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid](/img/structure/B5739014.png)

![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)

![1-(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B5739040.png)

![7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5739043.png)